molecular formula C24H50 B13974104 2,6,10,14,18-Pentamethylnonadecane CAS No. 55191-61-2

2,6,10,14,18-Pentamethylnonadecane

Cat. No.: B13974104
CAS No.: 55191-61-2
M. Wt: 338.7 g/mol
InChI Key: OJXBLWMIJXWKQV-UHFFFAOYSA-N
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Description

2,6,10,14,18-Pentamethylnonadecane is a hydrocarbon compound with the molecular formula C24H50 . It is a branched alkane, characterized by the presence of five methyl groups attached to a nonadecane backbone. This compound is known for its high molecular weight and relatively low density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14,18-Pentamethylnonadecane typically involves the alkylation of nonadecane with methyl groups. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of nonadecane with methyl chloride (CH3Cl).

    Grignard Reaction: In this method, a Grignard reagent such as methylmagnesium bromide (CH3MgBr) is reacted with a suitable precursor to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14,18-Pentamethylnonadecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce lower alkanes.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming products like 2,6,10,14,18-pentamethyl-1-chlorononadecane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium (Pd) catalyst

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Lower alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

2,6,10,14,18-Pentamethylnonadecane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6,10,14,18-Pentamethylnonadecane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2,6,10,14-Tetramethylpentadecane: A similar branched alkane with four methyl groups.

    2,6,10,14,18,22-Hexamethyltetracosane: A longer-chain alkane with six methyl groups.

Uniqueness

2,6,10,14,18-Pentamethylnonadecane is unique due to its specific branching pattern and the number of methyl groups. This structure imparts distinct physical and chemical properties, such as lower density and higher boiling point compared to its linear counterparts .

Properties

CAS No.

55191-61-2

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

IUPAC Name

2,6,10,14,18-pentamethylnonadecane

InChI

InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3

InChI Key

OJXBLWMIJXWKQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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